molecular formula C16H13Cl2NO B11520264 (2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

(2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11520264
M. Wt: 306.2 g/mol
InChI Key: PNUIWRKNXBQGKB-UHFFFAOYSA-N
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Description

(2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2,6-dichlorophenyl)(2-methyl-1H-indol-1-yl)methanone: Similar structure but lacks the dihydro moiety.

    (2,6-dichlorophenyl)(2-ethyl-2,3-dihydro-1H-indol-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of the dichlorophenyl group and the dihydroindole moiety

Properties

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C16H13Cl2NO/c1-10-9-11-5-2-3-8-14(11)19(10)16(20)15-12(17)6-4-7-13(15)18/h2-8,10H,9H2,1H3

InChI Key

PNUIWRKNXBQGKB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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